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Compound of Interest

Compound Name: Octadecyl Rhodamine B Chloride

Cat. No.: B148537

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Octadecyl Rhodamine B
Chloride (R18) in conjunction with other fluorescent probes for multi-color imaging of cellular
structures and dynamic processes. The following sections detail co-staining procedures for
visualizing the plasma membrane alongside the nucleus, mitochondria, and lysosomes, as well
as its application in studying membrane dynamics such as fusion, endocytosis, and lipid raft
organization.

Overview of Octadecyl Rhodamine B Chloride (R18)

Octadecyl Rhodamine B Chloride is a lipophilic fluorescent dye that intercalates into lipid
bilayers, making it an excellent probe for staining cellular membranes.[1] Its fluorescence is
highly dependent on its concentration within the membrane. At high concentrations, R18
exhibits self-quenching, a property that is exploited in membrane fusion assays.[2][3] Upon
membrane fusion and subsequent dilution of the probe, a significant increase in fluorescence
intensity is observed.[2][3]

Spectral Properties:
e Excitation Maximum: ~560 nm[1]

e Emission Maximum: ~590 nm[1]
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Co-staining Protocols

The following protocols provide a framework for simultaneous or sequential staining of live cells
with Octadecyl Rhodamine B Chloride and other common fluorescent probes. Optimization
of probe concentrations and incubation times may be necessary depending on the cell type
and experimental conditions.

Co-staining of Plasma Membrane (R18) and Nucleus
(Hoechst 33342)

This protocol enables the simultaneous visualization of the cell membrane and the nucleus in
live cells, which is fundamental for studies involving cellular morphology, and the spatial
relationship between the plasma membrane and the nucleus.

Experimental Protocol:
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Step

Procedure

Notes

Cell Preparation:

Plate cells on a suitable
imaging dish or slide and allow
them to adhere and grow to

the desired confluency.

Prepare Staining Solution:

Prepare a working solution of 1
pg/mL Hoechst 33342 and 5
UM Octadecyl Rhodamine B
Chloride in serum-free culture

medium or PBS.

Staining:

Remove the culture medium
and wash the cells once with
pre-warmed PBS. Add the

staining solution to the cells.

Incubation:

Incubate the cells for 10-20
minutes at 37°C, protected

from light.

Washing:

Gently wash the cells two to
three times with pre-warmed
PBS or complete culture

medium to remove unbound

dyes.

Imaging:

Image the cells immediately
using a fluorescence
microscope with appropriate
filter sets for DAPI (for Hoechst
33342) and TRITC/Rhodamine
(for R18).

Quantitative Data Summary:
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Octadecyl Rhodamine B

Parameter Hoechst 33342 .
Chloride
Excitation (nm) ~350 ~560
Emission (nm) ~461 ~590
Typical Concentration 0.1-1.0 pg/mL 1-10 uM
Incubation Time (min) 10-20 10-20

Experimental Workflow for Plasma Membrane and Nucleus Co-staining:

Plate cells on imaging dish

:

Remove medium and wash with PBS

'

Prepare staining solution
(R18 + Hoechst 33342)

:

Add staining solution to cells

'

Incubate for 10-20 min at 37°C

'

Wash cells 2-3 times with PBS

'

Image with fluorescence microscope

Workflow for R18 and Hoechst Co-staining

Click to download full resolution via product page
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Caption: A flowchart illustrating the key steps for co-staining live cells with Octadecyl
Rhodamine B Chloride and Hoechst 33342.

Co-staining of Plasma Membrane (R18) and
Mitochondria (MitoTracker™ Green FM)

This protocol allows for the simultaneous visualization of the plasma membrane and
mitochondria, enabling studies on mitochondrial distribution, dynamics, and their interaction
with the cell periphery.

Experimental Protocol:
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Step Procedure Notes

Plate cells on a suitable
1 Cell Preparation: imaging dish or slide and allow

them to adhere.

Prepare a working solution of
20-200 nM MitoTracker™

2 Prepare Staining Solution: Green FM and 5 pM Octadecyl
Rhodamine B Chloride in

serum-free culture medium.

Remove the culture medium,
3 Staining: wash with pre-warmed PBS,

and add the staining solution.

Incubate for 15-45 minutes at
37°C, protected from light.[4]

4 Incubation:

Wash the cells two to three
5 Washing: times with pre-warmed PBS or

complete culture medium.

Image the cells immediately in
fresh culture medium.

6 Imaging: MitoTracker™ Green is
generally not well-retained

after fixation.

Quantitative Data Summary:

Octadecyl Rhodamine B

Parameter MitoTracker™ Green FM ]
Chloride
Excitation (nm) ~490 ~560
Emission (nm) ~516 ~590
Typical Concentration 20-200 nM 1-10 uM
Incubation Time (min) 15-45 15-45
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Signaling Pathway Visualization: Mitochondrial Dynamics

Drpl recruitment Outer membrane fusion
to mitochondria (Mitofusins)

' '

Inner membrane fusion

Mitochondrial constriction

(OPA1)
Mitochondrial division Matrix content mixing
Mitochondrial Fission Mitochondrial Fusion

Mitochondrial Fission and Fusion

Click to download full resolution via product page

Caption: A simplified diagram of the key protein families involved in mitochondrial fission and
fusion.

Co-staining of Plasma Membrane (R18) and Lysosomes
(LysoTracker™ Green DND-26)

This protocol is designed for the simultaneous labeling of the plasma membrane and acidic
organelles, primarily lysosomes, which is useful for studying endocytosis, exocytosis, and
lysosomal trafficking.

Experimental Protocol:
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Step

Procedure

Notes

Cell Preparation:

Plate cells on a suitable

imaging dish or slide.

Prepare Staining Solution:

Prepare a working solution of
50-100 nM LysoTracker™
Green DND-26 and 5 pM
Octadecyl Rhodamine B
Chloride in complete culture

medium.

Staining:

Remove the existing medium
and add the staining solution

to the cells.

Incubation:

Incubate for 15-30 minutes at
37°C, protected from light.[5]

Washing:

Gently wash the cells twice
with fresh, pre-warmed culture

medium.

Imaging:

Image the live cells
immediately. LysoTracker™
staining is generally not

compatible with fixation.

Quantitative Data Summary:

Parameter

LysoTracker™ Green DND-
26

Octadecyl Rhodamine B
Chloride

Excitation (nm) ~504 ~560
Emission (nm) ~511 ~590
Typical Concentration 50-100 nM 1-10 uM
Incubation Time (min) 15-30 15-30

© 2025 BenchChem. All rights reserved.

8/12

Tech Support


https://www.aatbio.com/resources/application-notes/lysotracker
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Advanced Applications and Protocols

Membrane Fusion Assay: Lipid Mixing (R18) and
Content Mixing (Calcein)

This dual-parameter assay allows for the simultaneous monitoring of both the merging of lipid
bilayers and the mixing of agueous contents, providing a comprehensive view of the membrane
fusion process.

Principle: R18-labeled vesicles are loaded with a high concentration of the fluorescent dye
calcein, which is self-quenched. Upon fusion with an unlabeled target membrane (e.g., a cell or
another vesicle), R18 is diluted, leading to an increase in its fluorescence (lipid mixing).
Simultaneously, the encapsulated calcein is released and diluted in the target compartment,
resulting in a significant increase in its fluorescence (content mixing).[6][7]

Experimental Protocol:
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Step

Procedure

Notes

Vesicle Preparation:

Prepare R18-labeled vesicles
(e.g., liposomes or viral

envelopes) containing 50-100
mM calcein. Remove free R18

and calcein by gel filtration.

Target Cell Preparation:

Plate target cells in an imaging
dish.

Fusion Initiation:

Add the R18/calcein-loaded
vesicles to the target cells and
induce fusion (e.g., by pH
change, temperature shift, or

addition of a fusogen).

Real-time Imaging:

Monitor the fluorescence of
both R18 and calcein over time
using a fluorescence
microscope equipped with

appropriate filter sets.

Data Analysis:

Quantify the increase in
fluorescence intensity for both
probes. The kinetics of the
fluorescence increase reflect
the rates of lipid and content

mixing.

Quantitative Data Summary:

Parameter

Calcein

Octadecyl Rhodamine B
Chloride

Excitation (nm)

~490

~560

Emission (nm)

~515

~590

Concentration (Vesicles)

50-100 mM

1-5 mol% of total lipid
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Membrane Fusion Assay Workflow:

Plasma Membrane
(Stained with R18)

Prepare R18-labeled,
calcein-loaded vesicles

'

Induce fusion of vesicles
with target cells

l

Monitor fluorescence change
(R18 and Calcein)

l

Analyze kinetics of
lipid and content mixing

Plate target cells contains

Lipid Raft
(GML1 Enriched)

FITC-Cholera Toxin B

Colocalization indicates
raft domains

Dual Assay for Membrane Fusion Principle of Lipid Raft Visualization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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